(S)-2-(p-Tolyl)piperazine
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Overview
Description
(S)-2-(p-Tolyl)piperazine is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The this compound variant features a p-tolyl group attached to the piperazine ring, making it a significant compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(p-Tolyl)piperazine typically involves the reaction of p-tolylamine with ethylene glycol in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization and hydrogenation, to yield the desired piperazine derivative. Common catalysts used in this process include palladium on carbon (Pd/C) and Raney nickel.
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation and advanced catalytic systems allows for the production of large quantities of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (S)-2-(p-Tolyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding piperazine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a suitable catalyst can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Piperazine N-oxides
Reduction: Reduced piperazine derivatives
Substitution: N-substituted piperazine derivatives
Scientific Research Applications
(S)-2-(p-Tolyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (S)-2-(p-Tolyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
1-(p-Tolyl)piperazine: A structurally similar compound with a single p-tolyl group attached to the piperazine ring.
N-(α,α,α-Trifluoro-p-tolyl)piperazine: A derivative with a trifluoromethyl group, offering different chemical properties and applications.
Uniqueness: (S)-2-(p-Tolyl)piperazine is unique due to its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts. Its specific stereochemistry allows for selective interactions with chiral biological targets, making it valuable in enantioselective synthesis and drug development.
Properties
Molecular Formula |
C11H16N2 |
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Molecular Weight |
176.26 g/mol |
IUPAC Name |
(2S)-2-(4-methylphenyl)piperazine |
InChI |
InChI=1S/C11H16N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3/t11-/m1/s1 |
InChI Key |
FCNXNUWTNOYQME-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2CNCCN2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCCN2 |
Origin of Product |
United States |
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